molecular formula C7H8BrN3O B571640 N-(5-Amino-3-bromopyridin-2-yl)acetamide CAS No. 896161-09-4

N-(5-Amino-3-bromopyridin-2-yl)acetamide

Cat. No.: B571640
CAS No.: 896161-09-4
M. Wt: 230.065
InChI Key: PLNRSPZYYCMLTP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-3-bromopyridin-2-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent use to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and pyridine derivatives, which are valuable intermediates in pharmaceutical and agrochemical industries .

Scientific Research Applications

N-(5-Amino-3-bromopyridin-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(5-Amino-3-bromopyridin-2-yl)acetamide exerts its effects is primarily through its role as a precursor in the synthesis of bioactive molecules. These molecules often target specific enzymes or receptors involved in disease pathways, such as kinases in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-5-amino-3-bromopyridine
  • 3-Bromo-2-pyridinamine
  • N-(3-Bromopyridin-2-yl)acetamide

Uniqueness

N-(5-Amino-3-bromopyridin-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it particularly valuable in the synthesis of targeted inhibitors and other specialized applications .

Properties

IUPAC Name

N-(5-amino-3-bromopyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O/c1-4(12)11-7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRSPZYYCMLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674641
Record name N-(5-Amino-3-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896161-09-4
Record name N-(5-Amino-3-bromopyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetamido-5-amino-3-bromopyridine
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